molecular formula C7H12ClN5 B14636420 6-Chloro-N~4~-ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 53115-46-1

6-Chloro-N~4~-ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine

Katalognummer: B14636420
CAS-Nummer: 53115-46-1
Molekulargewicht: 201.66 g/mol
InChI-Schlüssel: CMIARNYKAHQBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the Pinner triazine synthesis, which uses alkyl or aryl amidine and phosgene . Additionally, the condensation of cyanoguanidine with the corresponding nitrile can yield amine-substituted triazines .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines .

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits photosynthetic electron transport, leading to the disruption of photosynthesis in plants . The compound’s molecular targets and pathways can vary depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly effective in certain applications, such as selective herbicidal activity .

Eigenschaften

CAS-Nummer

53115-46-1

Molekularformel

C7H12ClN5

Molekulargewicht

201.66 g/mol

IUPAC-Name

6-chloro-4-N-ethyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H12ClN5/c1-4-9-6-10-5(8)11-7(12-6)13(2)3/h4H2,1-3H3,(H,9,10,11,12)

InChI-Schlüssel

CMIARNYKAHQBQX-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=NC(=N1)Cl)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.